molecular formula C10H9NS2 B184262 4-(4-Methylphenyl)-1,3-thiazole-2-thiol CAS No. 2103-92-6

4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Cat. No. B184262
CAS RN: 2103-92-6
M. Wt: 207.3 g/mol
InChI Key: IFHSFJUUGCCKOC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as its UV/Vis, IR, and NMR spectra, may also be analyzed.


Scientific Research Applications

Conformation and Tautomerism

  • Chemical Structure and Tautomerism : Research into the conformation and tautomerism of methoxy-substituted phenyl-thiazoline-thiones, including compounds similar to "4-(4-Methylphenyl)-1,3-thiazole-2-thiol," highlights their significance in pharmaceuticals as human indolenamine dioxygenase inhibitors. These studies also explore the molecular conformations and tautomerism, supported by crystallographic analyses and ab initio calculations, emphasizing the preference for the thione tautomer in both solid and gas phases (Balti et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives, structurally related to "4-(4-Methylphenyl)-1,3-thiazole-2-thiol," have been synthesized and assessed as corrosion inhibitors for mild steel in acidic environments. Their effectiveness, which increases with concentration, underscores the potential of thiazole derivatives in protecting industrial materials (Yadav et al., 2013).

Antimicrobial Activity

  • Biomedical Applications : The synthesis and characterization of homo- and heteroleptic bismuth thiolato complexes from thiazole-based heterocyclic thiones reveal significant antimicrobial properties. These complexes, including those with 4-(4-bromophenyl)thiazole-2-thiol ligands, exhibit low toxicity towards mammalian cells while being effective against a range of bacteria (Luqman et al., 2014).

Photophysical Properties

  • Material Sciences Applications : Studies on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, which are related to the compound , focus on their synthesis, modifications to introduce sulfur-containing groups, and photophysical properties. These properties are crucial for applications in fluorescent molecules for sensing and biomolecular sciences (Murai et al., 2018).

Synthesis and Reactivity

  • Synthetic Chemistry : The synthesis and antimicrobial evaluation of various thiazole derivatives, including those with modifications at the 4-methylphenyl position, highlight the compound's versatility in generating biologically active molecules. These studies provide insights into their potential uses in developing new therapeutic agents (Gul et al., 2017).

Safety And Hazards

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Future Directions

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For a specific compound, these analyses would be based on experimental data and computational predictions. They would also involve a review of the scientific literature to understand what is already known about the compound. Please consult with a qualified chemist or use appropriate databases and resources to get accurate information.


properties

IUPAC Name

4-(4-methylphenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSFJUUGCCKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356236
Record name 4-(4-methylphenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-1,3-thiazole-2-thiol

CAS RN

2103-92-6
Record name 4-(4-Methylphenyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2103-92-6
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